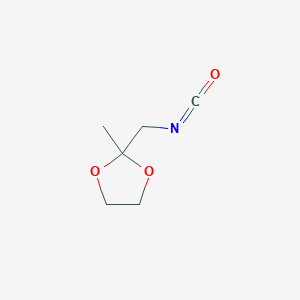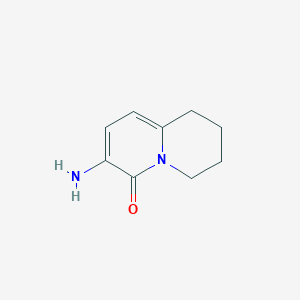![molecular formula C4H4F3N3O B13557303 [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group attached to the triazole ring significantly enhances the compound’s physicochemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This metal-free synthesis is efficient and scalable, providing moderate to good yields . The reaction conditions typically involve room temperature and the use of organic solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, dihydrotriazoles, and various substituted triazoles .
Aplicaciones Científicas De Investigación
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors through hydrogen bonding and dipole interactions . This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted triazoles such as:
- 3-trifluoromethyl-1,2,4-triazole
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
Uniqueness
What sets [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol apart is its unique combination of the trifluoromethyl group and the hydroxyl group on the triazole ring. This combination enhances its physicochemical properties, making it more versatile in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C4H4F3N3O |
|---|---|
Peso molecular |
167.09 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C4H4F3N3O/c5-4(6,7)3-8-2(1-11)9-10-3/h11H,1H2,(H,8,9,10) |
Clave InChI |
UQMAXMXRIWGSSR-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=NN1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
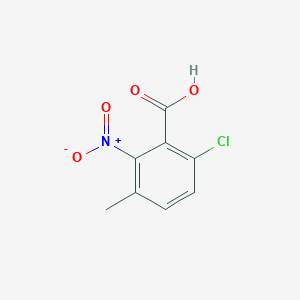
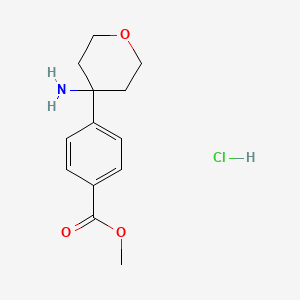
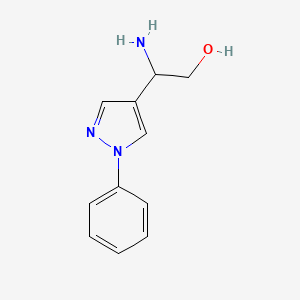
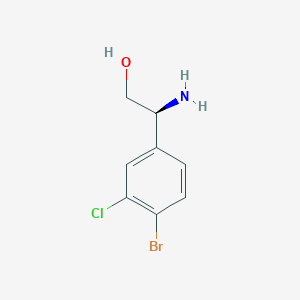
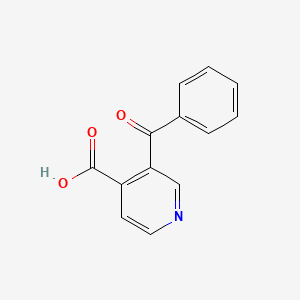
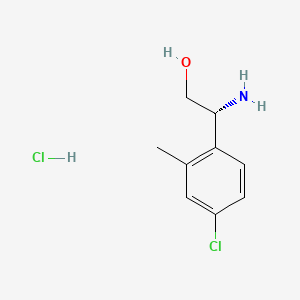
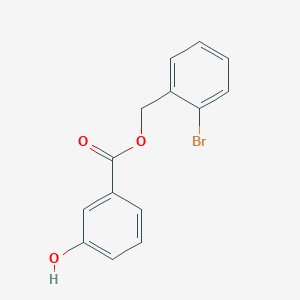


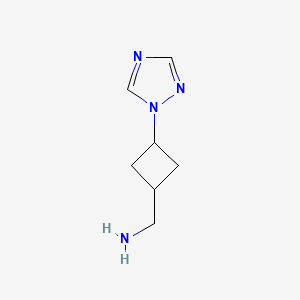
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
